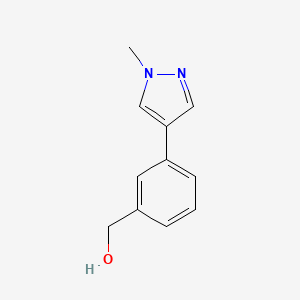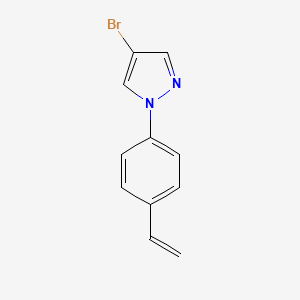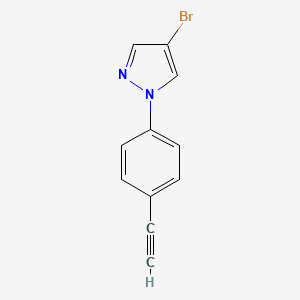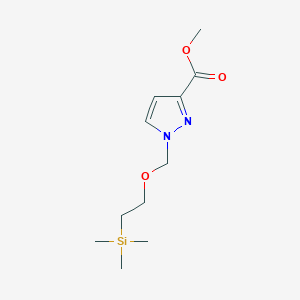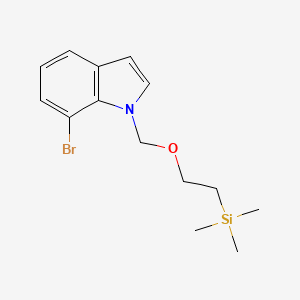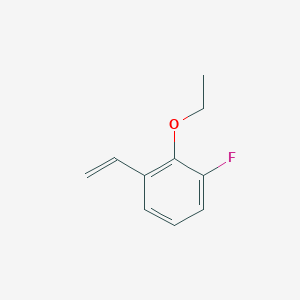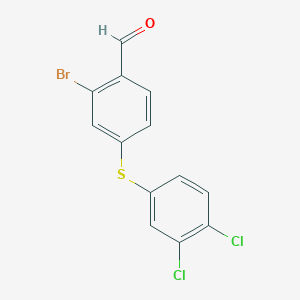
2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde is an organic compound with the molecular formula C13H7BrCl2OS. It is a white solid that is used primarily in research settings. This compound is notable for its unique structure, which includes a bromine atom, two chlorine atoms, and a thioether linkage, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromobenzaldehyde and 3,4-dichlorothiophenol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, where the thiophenol attacks the bromobenzaldehyde, forming the desired product.
Purification: The crude product is purified using column chromatography with a solvent system such as ethyl acetate and petroleum ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3) in solvents like toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehydes.
Oxidation: 2-Bromo-4-((3,4-dichlorophenyl)thio)benzoic acid.
Reduction: 2-Bromo-4-((3,4-dichlorophenyl)thio)benzyl alcohol.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile. In biological systems, its mechanism may involve interactions with cellular targets, leading to the modulation of biological pathways. detailed studies on its molecular targets and pathways are limited .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-((3,4-dichlorophenyl)thio)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Bromo-4-((3,4-dichlorophenyl)thio)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
3,4-Dichlorothiophenol: The thiophenol precursor used in the synthesis.
Uniqueness
2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions.
Properties
IUPAC Name |
2-bromo-4-(3,4-dichlorophenyl)sulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2OS/c14-11-5-9(2-1-8(11)7-17)18-10-3-4-12(15)13(16)6-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCRBROMHCVBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC2=CC(=C(C=C2)Cl)Cl)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
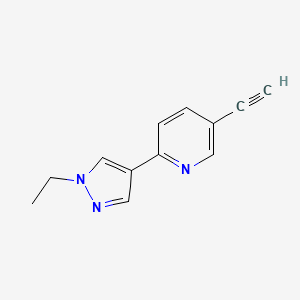
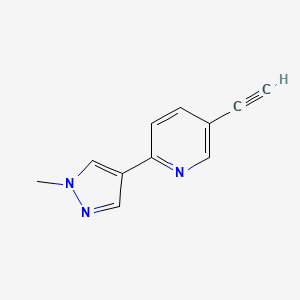
![[6-(4-Methanesulfonyl-phenyl)-pyridin-3-yl]-methanol](/img/structure/B8155747.png)
